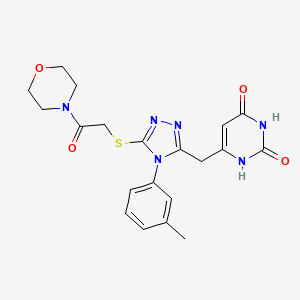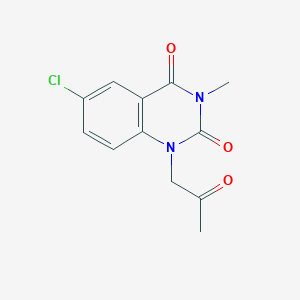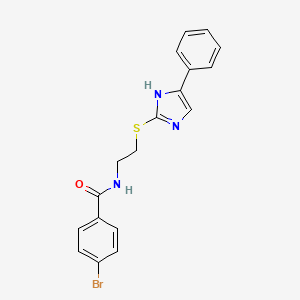
1-(2-Hydroxyethyl)-3-(3,3,5-trimethylcyclohexyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Hydroxyethyl)-3-(3,3,5-trimethylcyclohexyl)thiourea is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is also known by the name "thiolutin" and has been found to have several biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
1-(2-Hydroxyethyl)-3-(3,3,5-trimethylcyclohexyl)thiourea has been extensively studied for its potential applications in various fields such as medicine, agriculture, and biotechnology. In medicine, this compound has been found to have antibacterial, antifungal, and anticancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, 1-(2-Hydroxyethyl)-3-(3,3,5-trimethylcyclohexyl)thiourea has been found to have antifungal properties and can be used as a fungicide to protect crops from fungal infections. In biotechnology, this compound has been used as a tool to study gene expression and protein synthesis.
Wirkmechanismus
The mechanism of action of 1-(2-Hydroxyethyl)-3-(3,3,5-trimethylcyclohexyl)thiourea is not fully understood. However, it is believed that this compound works by inhibiting the activity of enzymes involved in various biological processes. For example, it has been found to inhibit the activity of RNA polymerase, which is involved in the transcription of DNA into RNA. It has also been found to inhibit the activity of chitin synthase, which is involved in the synthesis of chitin, a component of fungal cell walls.
Biochemical and Physiological Effects:
1-(2-Hydroxyethyl)-3-(3,3,5-trimethylcyclohexyl)thiourea has several biochemical and physiological effects. It has been found to inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis. It has also been found to inhibit the growth of cancer cells by inducing apoptosis, which is a form of programmed cell death. In addition, this compound has been found to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(2-Hydroxyethyl)-3-(3,3,5-trimethylcyclohexyl)thiourea in lab experiments is its broad-spectrum activity against bacteria and fungi. This makes it a useful tool for studying the mechanisms of action of these microorganisms. However, one of the limitations of using this compound is its toxicity. It can be toxic to both humans and animals, and care must be taken when handling it in the lab.
Zukünftige Richtungen
There are several future directions for research on 1-(2-Hydroxyethyl)-3-(3,3,5-trimethylcyclohexyl)thiourea. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the identification of new applications for this compound in medicine, agriculture, and biotechnology. Finally, there is a need for further studies to understand the mechanism of action of 1-(2-Hydroxyethyl)-3-(3,3,5-trimethylcyclohexyl)thiourea and its potential toxicity. These studies will help to optimize the use of this compound in various fields and ensure its safe and effective use.
Synthesemethoden
The synthesis of 1-(2-Hydroxyethyl)-3-(3,3,5-trimethylcyclohexyl)thiourea involves the reaction of 3,3,5-trimethylcyclohexanone with thiourea in the presence of a base such as sodium hydroxide. The reaction yields 1-(2-Hydroxyethyl)-3-(3,3,5-trimethylcyclohexyl)thiourea as a white crystalline solid. This synthesis method has been optimized and improved over the years to increase the yield and purity of the compound.
Eigenschaften
IUPAC Name |
1-(2-hydroxyethyl)-3-(3,3,5-trimethylcyclohexyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2OS/c1-9-6-10(8-12(2,3)7-9)14-11(16)13-4-5-15/h9-10,15H,4-8H2,1-3H3,(H2,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLVUHHONVJIBBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)NC(=S)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxyethyl)-3-(3,3,5-trimethylcyclohexyl)thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Chlorophenyl)-3-hydroxy-1-(p-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2843569.png)
![N-[1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylpropyl]pyridine-4-carboxamide](/img/structure/B2843570.png)
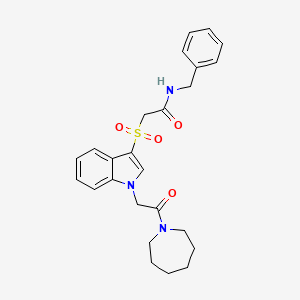
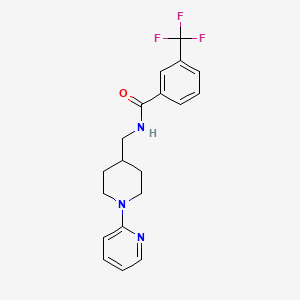
![1-[1-(5-Methylpyrimidin-2-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2843573.png)

![2-(3-Cyclopropyl-4-methyl-5-oxo-1,2,4-triazol-1-yl)-N-[2-[2-[[2-(3-cyclopropyl-4-methyl-5-oxo-1,2,4-triazol-1-yl)acetyl]amino]ethyldisulfanyl]ethyl]acetamide](/img/structure/B2843576.png)
![N-(2,4-dimethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2843578.png)

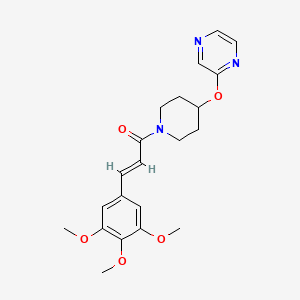
![Ethyl 1-[6-methoxy-3-(4-methoxybenzoyl)quinolin-4-yl]piperidine-4-carboxylate hydrochloride](/img/structure/B2843588.png)
